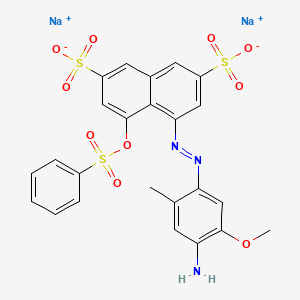
Lersivirine metabolite M21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lersivirine metabolite M21 is a significant metabolite of Lersivirine, a next-generation non-nucleoside reverse transcriptase inhibitor. Lersivirine is known for its unique binding interaction within the reverse transcriptase binding pocket, demonstrating antiviral activity and being well-tolerated in both HIV-infected and healthy subjects . This compound is formed via oxidation of the morpholine ring by cytochrome P450 enzymes, followed by metabolism via aldehyde oxidase .
Preparation Methods
The synthesis of Lersivirine metabolite M21 involves several steps, primarily focusing on the oxidation of the morpholine ring. The synthetic route typically includes:
Oxidation: The morpholine ring of Lersivirine is oxidized using cytochrome P450 enzymes.
Metabolism: The oxidized product is further metabolized by aldehyde oxidase to form this compound.
Chemical Reactions Analysis
Lersivirine metabolite M21 undergoes several types of chemical reactions:
Oxidation: The primary reaction is the oxidation of the morpholine ring by cytochrome P450 enzymes.
Glucuronidation: This compound can undergo glucuronidation, a process facilitated by UDP-glucuronosyltransferase.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and UDP-glucuronosyltransferase for glucuronidation. The major products formed from these reactions are the oxidized metabolite and its glucuronide conjugate .
Scientific Research Applications
Lersivirine metabolite M21 has several scientific research applications:
Mechanism of Action
Lersivirine metabolite M21 exerts its effects through the following mechanisms:
Oxidation: The morpholine ring of Lersivirine is oxidized by cytochrome P450 enzymes.
Metabolism: The oxidized product is further metabolized by aldehyde oxidase.
Glucuronidation: The metabolite undergoes glucuronidation, facilitated by UDP-glucuronosyltransferase.
These processes result in the formation of the major circulating component, the lersivirine-glucuronide conjugate, which retains approximately 40% of the pharmacological activity of the parent compound .
Comparison with Similar Compounds
Lersivirine metabolite M21 can be compared with other similar compounds, such as:
Efavirenz: Another non-nucleoside reverse transcriptase inhibitor with a different metabolic pathway.
Nevirapine: Similar to Lersivirine, but with a different resistance profile and metabolic stability.
This compound is unique due to its specific metabolic pathway involving cytochrome P450 enzymes and aldehyde oxidase, and its significant retention of pharmacological activity .
Properties
CAS No. |
473921-15-2 |
|---|---|
Molecular Formula |
C15H14N4O |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
5-[(3,5-diethyl-1H-pyrazol-4-yl)oxy]benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C15H14N4O/c1-3-13-15(14(4-2)19-18-13)20-12-6-10(8-16)5-11(7-12)9-17/h5-7H,3-4H2,1-2H3,(H,18,19) |
InChI Key |
LTSBRJXQVVZDJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1)CC)OC2=CC(=CC(=C2)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


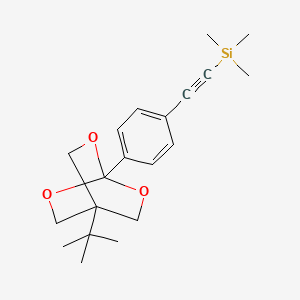
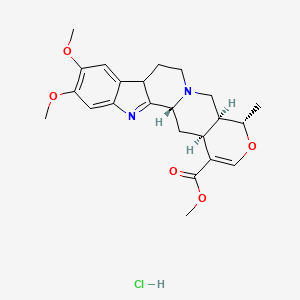
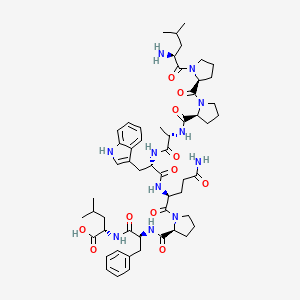
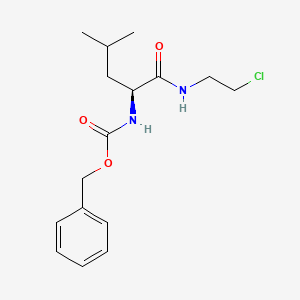
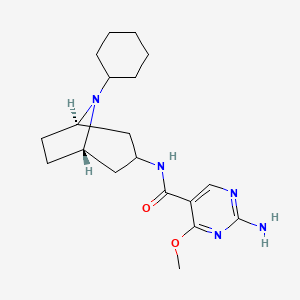
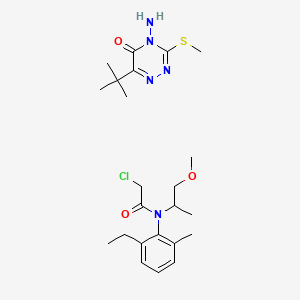
![3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12778006.png)
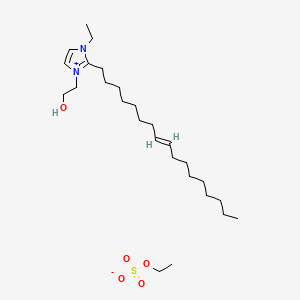

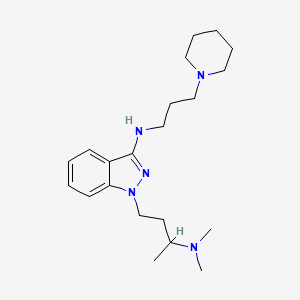
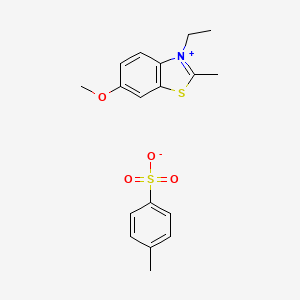

![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
